2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide
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Overview
Description
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group and a phenoxyphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:
Nitration of Phenylacetic Acid: Phenylacetic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenylacetic acid.
Formation of Acetyl Chloride: The 4-nitrophenylacetic acid is then converted to its corresponding acetyl chloride using thionyl chloride.
Amidation Reaction: The acetyl chloride is reacted with 2-phenoxyaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 2-(4-aminophenyl)-N-(2-phenoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrophenylacetic acid and 2-phenoxyaniline.
Scientific Research Applications
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used in studies to investigate the interactions of nitrophenyl and phenoxyphenyl groups with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the phenoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)-N-(2-phenoxyphenyl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
2-(4-nitrophenyl)-N-(2-methoxyphenyl)acetamide: A similar compound with a methoxy group instead of a phenoxy group.
Uniqueness
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide is unique due to the combination of its nitrophenyl and phenoxyphenyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-(2-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(14-15-10-12-16(13-11-15)22(24)25)21-18-8-4-5-9-19(18)26-17-6-2-1-3-7-17/h1-13H,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYSKQBDGKZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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